molecular formula C27H23F2N3O4S B11072775 methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B11072775
M. Wt: 523.6 g/mol
InChI Key: ZQCBFIRLWYAZHM-UHFFFAOYSA-N
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Description

Methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features fluorophenyl groups, which are known for their electron-withdrawing properties, and a benzoate ester group.

Preparation Methods

The synthesis of methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a fluorophenyl ethylamine with a thiocarbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Imino Group: The thiazolidinone intermediate is then reacted with a fluorophenyl isocyanate to introduce the fluorophenyl imino group.

    Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetylated intermediate.

    Esterification: Finally, the acetylated intermediate is reacted with methyl 4-aminobenzoate under basic conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation would depend on the specific conditions used but could include the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions could lead to the formation of alcohols or amines.

    Substitution: The fluorophenyl groups in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, the compound is being investigated for its potential use as a pharmaceutical agent. It may have applications in the treatment of diseases such as cancer or infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups may enhance its binding affinity to these targets, while the thiazolidinone ring may play a role in its biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can be compared to other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic activity. they lack the fluorophenyl groups present in this compound.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups are known for their enhanced biological activity and stability. This compound combines these properties with the unique features of the thiazolidinone ring.

    Benzoate Esters: These compounds are commonly used in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the benzoate ester group in this compound may contribute to its solubility and bioavailability.

Properties

Molecular Formula

C27H23F2N3O4S

Molecular Weight

523.6 g/mol

IUPAC Name

methyl 4-[[2-[3-[2-(4-fluorophenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23F2N3O4S/c1-36-26(35)18-8-12-20(13-9-18)30-24(33)16-23-25(34)32(15-14-17-6-10-19(28)11-7-17)27(37-23)31-22-5-3-2-4-21(22)29/h2-13,23H,14-16H2,1H3,(H,30,33)

InChI Key

ZQCBFIRLWYAZHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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